N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is an important π-acceptor building block for the synthesis of organic dyes that find various applications in optoelectronics . It is known to provide many donor–acceptor materials with a low band gap .
Synthesis Analysis
There are several strategies for the preparation of benzo[c][1,2,5]thiadiazoles. One approach involves the reaction of p-chloranil with tetrasulfur tetranitride (S4N4), followed by interaction with 2-thienyllithium and reduction with NaI . Another approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and wide-angle powder X-ray diffraction (XRD) measurements .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole units have been used in various chemical reactions, including Suzuki coupling polymerization and photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be analyzed using various techniques. For example, UV–vis and fluorescence spectroscopies can reveal optical properties such as the maximum absorption wavelength and photoluminescence quantum yield .Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
This compound, based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use as fluorophores and visible light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Photovoltaics
The compound has been extensively researched for use in photovoltaics . The BTZ motif is a strongly electron accepting moiety, primarily used in photovoltaic applications .
Fluorescent Sensors
The compound has also been used as fluorescent sensors . The BTZ group has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Photocatalytic Applications
The BTZ group has been researched for photocatalytic applications . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Building Block for Semiconducting Polymers and Copolymers
The benzothiadiazole scaffold is a suitable building block for semiconducting polymers and copolymers . It is part of many important compounds such as the muscle relaxant tizanidine, which is used for the treatment of chronic migraine and as an antispastic agent .
Hole Transport Material for Perovskite Solar Cells
The compound has been theoretically examined as a potential hole-transport material (HTM) for perovskite solar cells (PSCs) . The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts .
Pharmacokinetics
Similar small-molecule based nir-ii (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
Similar compounds have shown high stability, high porosity, and high fluorescence performance .
Safety and Hazards
Future Directions
The future directions of research on benzo[c][1,2,5]thiadiazole and its derivatives could include the development of new synthesis methods, the exploration of new applications in optoelectronics and medicine, and the design of new benzo[c][1,2,5]thiadiazole-based compounds with improved properties .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHUWRKBFMOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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